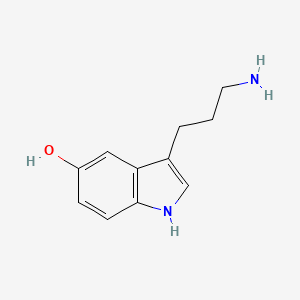![molecular formula C11H16BNO4 B13868552 [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable amine and a carbonyl compound. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as methylamine), and a carbonyl compound (such as butanone) in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
化学反応の分析
Types of Reactions
[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
科学的研究の応用
Chemistry
In chemistry, [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the detection and quantification of carbohydrates and other biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Boronic acids have been investigated for their ability to inhibit proteases and other enzymes, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.
作用機序
The mechanism of action of [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that rely on these functional groups. Additionally, the amino and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Trifluorotoluene
Uniqueness
Compared to similar compounds, [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions, such as enzyme inhibition and molecular recognition.
特性
分子式 |
C11H16BNO4 |
|---|---|
分子量 |
237.06 g/mol |
IUPAC名 |
[2-[4-(methylamino)-4-oxobutoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-13-11(14)7-4-8-17-10-6-3-2-5-9(10)12(15)16/h2-3,5-6,15-16H,4,7-8H2,1H3,(H,13,14) |
InChIキー |
URDGSDGZKWDJNO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1OCCCC(=O)NC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


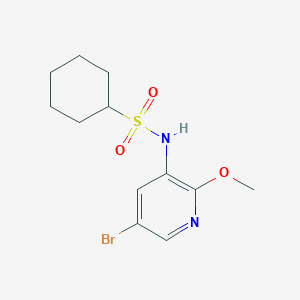


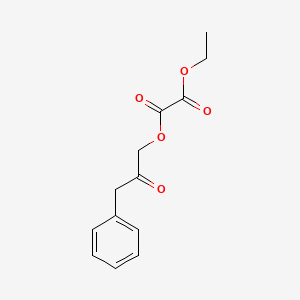




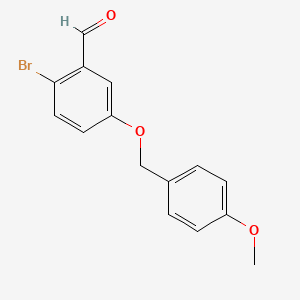
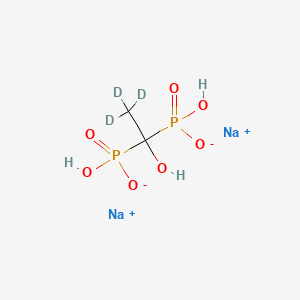
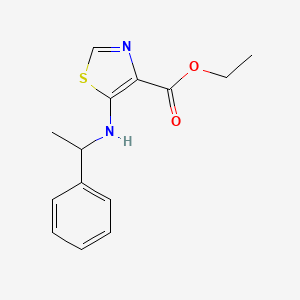

![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)
